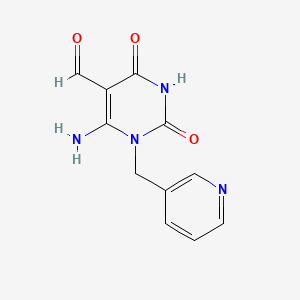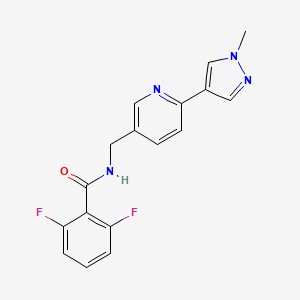![molecular formula C8H13F3N2O2 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2](/img/structure/B2799579.png)
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1059700-17-2 . Its IUPAC name is 3-methyl-3,6-diazabicyclo[3.1.1]heptane bis(2,2,2-trifluoroacetate) . The molecular weight of this compound is 340.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-6(4-8)7-5;23-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Analytical Methodologies
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) and its derivatives have been instrumental in the development of advanced analytical methodologies. For instance, the trifluoroacetyl derivatives of bile acid methyl esters have been analyzed using gas-liquid chromatography (GLC), showcasing the compound's utility in enhancing the analytical separation and identification of complex mixtures. This application is crucial in biological materials analysis, including samples from human and animal sources, facilitating a deeper understanding of bile acid profiles and their physiological implications (Kuksis, 1965).
Organic Light-Emitting Diodes (OLEDs)
The compound has found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors, which often incorporate trifluoroacetic acid derivatives, have been pivotal in advancing OLED technology. These materials have shown potential as 'metal-free' infrared emitters, highlighting their significance in creating more efficient and environmentally friendly electronic devices (Squeo & Pasini, 2020).
Catalytic Oxidation Processes
The compound's derivatives have also been explored in catalytic oxidation processes, which are essential in chemical synthesis. Selective oxidation of cyclohexene, for instance, demonstrates the compound's role in producing industrially valuable intermediates through controllable reactions. This application underscores the importance of such compounds in facilitating targeted chemical transformations, optimizing yields, and minimizing by-products (Cao et al., 2018).
Environmental Contaminant Analysis
In environmental science, derivatives of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) have been crucial in studying and understanding the behavior and impact of perfluorinated acids (PFAs) in various ecosystems. These studies are vital for developing strategies to mitigate the environmental and health risks associated with PFAs, contributing to safer water and wastewater treatment methods (Rayne & Forest, 2009).
Synthetic Chemistry
Furthermore, the compound and its derivatives serve as key intermediates in synthetic chemistry, enabling the construction of complex molecular architectures. Their application in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines exemplifies the versatility and utility of these compounds in creating pharmacologically active molecules, thereby contributing to advances in medicinal chemistry (Ibrahim, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P305+P351+P338, and others .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) involves the reaction of 3-methyl-3,6-diazabicyclo[3.1.1]heptane with trifluoroacetic anhydride in the presence of a catalyst to form the bis(trifluoroacetic acid) salt of the compound.", "Starting Materials": [ "3-methyl-3,6-diazabicyclo[3.1.1]heptane", "Trifluoroacetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methyl-3,6-diazabicyclo[3.1.1]heptane in a suitable solvent.", "Step 2: Add trifluoroacetic anhydride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with a suitable solvent and dry it under vacuum.", "Step 7: Recrystallize the product from a suitable solvent to obtain the pure bis(trifluoroacetic acid) salt of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane." ] } | |
| 1059700-17-2 | |
Molekularformel |
C8H13F3N2O2 |
Molekulargewicht |
226.20 g/mol |
IUPAC-Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.C2HF3O2/c1-8-3-5-2-6(4-8)7-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
FBMMTPHXLBFSNI-UHFFFAOYSA-N |
SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)


![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
